

# The Biological Role of GPR139 in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[1][2] Its highly conserved nature across species suggests a fundamental role in neurophysiology.[2] Emerging evidence has implicated GPR139 in a variety of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, depression, and substance abuse disorders.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of GPR139's biological role in the brain, with a focus on its signaling pathways, pharmacology, and functional implications. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts targeting this promising receptor.

## Introduction

GPR139, also known as GPRg1, is a class A orphan G protein-coupled receptor (GPCR).[1][2] While its endogenous ligand is yet to be definitively identified, the aromatic amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) have been shown to activate the receptor at physiologically relevant concentrations.[5][6] The receptor's unique expression pattern in brain regions critical for reward, motivation, and motor control has made it an attractive target for therapeutic intervention in a range of neuropsychiatric conditions.[3][7] This guide synthesizes the current knowledge on GPR139, providing a technical resource for researchers in the field.



## **GPR139 Signaling Pathways**

GPR139 primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1][8][9] Although some studies suggest potential coupling to other G protein families, the Gq/11 pathway is considered its primary mode of action.[1][9]

Activation of GPR139 has been shown to modulate the signaling of other key neurotransmitter systems, notably the dopamine and opioid systems. It has been demonstrated that GPR139 can functionally interact with and inhibit the signaling of the dopamine D2 receptor (D2R) and the  $\mu$ -opioid receptor (MOR).[2][3][7] This crosstalk is thought to be mediated by downstream effectors, such as the modulation of adenylyl cyclase and G protein-coupled inwardly rectifying potassium (GIRK) channels.[2][10]





Click to download full resolution via product page

Figure 1: GPR139 canonical signaling pathway and its interaction with other GPCRs.



# Pharmacology Ligands

While L-Trp and L-Phe are considered putative endogenous agonists, their potency is in the micromolar range.[6] Several synthetic agonists and antagonists with higher potency and selectivity have been developed, which are crucial tools for elucidating the receptor's function. [11]



| Compound                 | Туре                              | Potency<br>(EC50/Ki)    | Species | Assay                   | Reference |
|--------------------------|-----------------------------------|-------------------------|---------|-------------------------|-----------|
| L-Tryptophan             | Putative<br>Endogenous<br>Agonist | ~220 μM                 | Human   | Calcium<br>Mobilization | [6]       |
| L-<br>Phenylalanin<br>e  | Putative<br>Endogenous<br>Agonist | ~320 μM                 | Human   | Calcium<br>Mobilization | [6]       |
| JNJ-<br>63533054         | Agonist                           | 16 nM                   | Human   | Calcium<br>Mobilization | [12]      |
| 17 nM                    | Human                             | GTPyS<br>Binding        | [12]    |                         |           |
| 63 nM                    | Rat                               | Calcium<br>Mobilization | [12]    | _                       |           |
| 28 nM                    | Mouse                             | Calcium<br>Mobilization | [12]    | _                       |           |
| 10 nM (Kd)               | Human                             | Radioligand<br>Binding  | [12]    | _                       |           |
| 32 nM (Kd)               | Rat                               | Radioligand<br>Binding  | [12]    | _                       |           |
| 23 nM (Kd)               | Mouse                             | Radioligand<br>Binding  | [12]    | _                       |           |
| TAK-041<br>(Zelatriazin) | Agonist                           | -                       | -       | -                       | [11][13]  |
| TC-O 9311                | Agonist                           | -                       | -       | -                       | [11]      |
| JNJ-3792165              | Antagonist                        | -                       | -       | -                       | [11]      |

Table 1: Pharmacological agents targeting GPR139. Note: "-" indicates data not readily available in a quantitative format from the searched sources.



### **Brain Distribution**

GPR139 mRNA expression is highly localized within the central nervous system. The highest levels of expression are consistently found in the following brain regions across species (human, rat, and mouse):[1][8][14]

- Habenula (medial part)[8][15]
- Striatum (caudate and putamen)[1][8]
- Hypothalamus[1]
- Lateral Septum[8]
- Zona Incerta[8]
- Pituitary Gland[8]

Co-expression studies using double in situ hybridization have revealed that GPR139 and dopamine D2 receptor mRNA are present in the same cells within several brain regions, including the ventral tegmental area, olfactory tubercle, substantia nigra, and caudate putamen. [8][16]

# Biological Functions and Disease Relevance Schizophrenia

Multiple lines of evidence suggest a role for GPR139 in the pathophysiology of schizophrenia. GPR139 knockout mice exhibit behavioral phenotypes reminiscent of schizophrenia-like symptoms, such as deficits in prepulse inhibition, social interaction deficits, and spontaneous head-twitches.[3][7][17] Notably, some of these behavioral abnormalities can be rescued by treatment with the D2 receptor antagonist haloperidol or the  $\mu$ -opioid receptor antagonist naltrexone, suggesting that the absence of GPR139 leads to dopaminergic and opioidergic hyper-functionality.[3][7] Furthermore, GPR139 agonists have shown potential in preclinical models for treating the negative symptoms of schizophrenia.[4][15]

## **Parkinson's Disease**



The high expression of GPR139 in the striatum, a key brain region affected in Parkinson's disease, points to its potential involvement in motor control.[13] In vitro studies have shown that GPR139 agonists can protect dopaminergic neurons from MPP+-induced neurotoxicity, a commonly used model for Parkinson's disease.[13][18] This neuroprotective effect suggests that targeting GPR139 could be a therapeutic strategy for slowing the progression of the disease.[13]

## **Depression and Anxiety**

The habenula, a region with dense GPR139 expression, is critically involved in the regulation of mood and motivation.[15] Alterations in habenular activity have been linked to depression.[6] Preclinical studies using GPR139 agonists have shown antidepressant-like effects in rodent models.[6] GPR139 knockout mice also display increased anxiety-related traits.[3]

#### Addiction and Substance Abuse

GPR139's interaction with the opioid system suggests a role in addiction.[2][7] GPR139 knockout mice show altered responses to opioids.[7] A GPR139 agonist was found to reduce alcohol self-administration in a subset of alcohol-dependent rats.[1]

# Experimental Protocols In Situ Hybridization (RNAscope)

This protocol provides a general workflow for detecting GPR139 mRNA in brain tissue using the RNAscope technique, which offers high sensitivity and specificity.





Click to download full resolution via product page

**Figure 2:** General workflow for RNAscope in situ hybridization.



#### **Detailed Methodology:**

- Tissue Preparation: Brain tissue is fixed in 10% neutral buffered formalin and embedded in paraffin (FFPE) or fresh-frozen.[19]
- Sectioning: 5-10 μm thick sections are cut using a cryostat or microtome and mounted on charged glass slides.[19]
- Pretreatment: Sections undergo a series of dehydration steps, followed by heat-induced epitope retrieval and protease digestion to unmask the target RNA.[19]
- Probe Hybridization: Target-specific oligonucleotide probes for GPR139 are hybridized to the tissue sections.[19]
- Signal Amplification: A cascade of signal amplification molecules is built upon the hybridized probes.[19]
- Detection: The amplified signal is visualized using either fluorescently labeled probes or a chromogenic enzyme reaction.[19]
- Imaging and Analysis: Slides are imaged using a fluorescence or bright-field microscope, and the signal is quantified.[19]

## **Calcium Mobilization Assay**

This assay is used to measure the activation of GPR139 by ligands, taking advantage of its Gq/11-coupled signaling pathway.

#### **Detailed Methodology:**

- Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with a plasmid encoding for human GPR139.[20]
- Cell Plating: Transfected cells are plated into 96- or 384-well black-walled, clear-bottom microplates.[20]
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.[20]



- Compound Addition: A baseline fluorescence is measured before the addition of test compounds (agonists or antagonists) using an automated liquid handling system integrated into a fluorescence plate reader (e.g., FLIPR).[20]
- Fluorescence Measurement: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.[20]
- Data Analysis: The peak fluorescence response is used to determine the potency (EC50) and efficacy of the compounds.[20]

## **Behavioral Testing in GPR139 Knockout Mice**

The following protocols are commonly used to assess the behavioral phenotype of GPR139 knockout mice.

#### 6.3.1. Operant Conditioning:

This test assesses learning and motivation.

#### **Detailed Methodology:**

- Apparatus: Mice are tested in operant conditioning chambers equipped with two levers and a food dispenser.[1][3]
- Training: Mice are trained to press an "active" lever to receive a food reward on a fixed-ratio schedule (e.g., one press for one reward). The other lever is "inactive."[1][3]
- Data Collection: The number of presses on both the active and inactive levers is recorded over several days.[1][3]
- Analysis: The rate of acquisition of the lever-pressing task and the discrimination between the active and inactive levers are compared between GPR139 knockout and wild-type mice.
   [1][3]

#### 6.3.2. Social Interaction Test:

This test evaluates social behavior.



#### **Detailed Methodology:**

- Apparatus: A three-chambered apparatus is used, with a central chamber and two side chambers.[17]
- Habituation: The test mouse is allowed to freely explore all three chambers.[17]
- Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, while the other side chamber contains an empty wire cage. The time the test mouse spends in each chamber and interacting with the cages is recorded.[17]
- Social Novelty Phase: A novel stranger mouse is placed in the previously empty cage. The time spent interacting with the familiar versus the novel mouse is measured.[17]
- Analysis: Sociability and preference for social novelty are quantified and compared between genotypes.[17]

### **Conclusion and Future Directions**

GPR139 has emerged as a critical player in the regulation of brain function, with significant implications for a range of neuropsychiatric disorders. Its unique expression profile and its modulatory role on key neurotransmitter systems make it a compelling target for drug discovery. The continued development of potent and selective pharmacological tools, coupled with detailed preclinical characterization in relevant animal models, will be essential to fully elucidate the therapeutic potential of targeting GPR139. Future research should focus on the definitive identification of its endogenous ligand(s), a deeper understanding of its downstream signaling networks, and the translation of preclinical findings into clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for advancing our knowledge of this intriguing orphan receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of orphan receptor GPR139 in neuropsychiatric behavior PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and function of the orphan GPR139 G protein-coupled receptor PMC [pmc.ncbi.nlm.nih.gov]
- 7. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Putative role of GPR139 on sleep modulation using pharmacological and genetic rodent models PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effects of GPR139 agonism on effort expenditure for food reward in rodent models: Evidence for pro-motivational actions PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of orphan receptor GPR139 in neuropsychiatric behavior PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutagenesis of GPR139 reveals ways to create gain or loss of function receptors PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP+ and Rotenone Toxicity [frontiersin.org]
- 17. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP(+) and Rotenone Toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brd.nci.nih.gov [brd.nci.nih.gov]
- 20. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [The Biological Role of GPR139 in the Brain: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606455#biological-role-of-gpr139-in-the-brain]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com